3-Methylcatechol-d3
Overview
Description
3-Methylcatechol-d3 is a deuterated derivative of 3-Methylcatechol, an organic compound with the molecular formula C7H5D3O2. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a methyl group at the third position. It is commonly used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcatechol-d3 typically involves the deuteration of 3-Methylcatechol. One common method is the catalytic hydrogenation of 3-Methylcatechol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. For instance, recombinant strains of Escherichia coli expressing specific genes from the toluene degradation pathway can be used to produce 3-Methylcatechol, which is then subjected to deuteration.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcatechol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Methylcatechol-d3 is widely used in scientific research, including:
Chemistry: As a stable isotopic label in mass spectrometry and nuclear magnetic resonance studies.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: As a tracer in pharmacokinetic studies.
Industry: In the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylcatechol-d3 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be metabolized by catechol 1,2-dioxygenase, leading to the formation of intermediates that participate in various biochemical reactions. The deuterium labeling allows for precise tracking of these metabolic processes .
Comparison with Similar Compounds
3-Methylcatechol: The non-deuterated form of 3-Methylcatechol-d3.
2,3-Dihydroxytoluene: Another isomer of methylbenzenediol.
3-Methylpyrocatechol: A synonym for 3-Methylcatechol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Biological Activity
3-Methylcatechol-d3 (3-MC-d3) is a deuterated analog of 3-methylcatechol, an organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of 3-MC-d3, focusing on its mechanisms of action, effects on various biological systems, and potential applications in agriculture and medicine.
This compound is characterized by the molecular formula and is a derivative of catechol. The presence of deuterium (d3) enhances its stability and allows for tracing in metabolic studies. Its structure includes two hydroxyl groups (-OH) attached to a benzene ring, contributing to its reactivity and biological functions.
Antifecundity Effects in Aphids
Recent studies have demonstrated that 3-MC-d3 significantly reduces the fecundity of the aphid species Myzus persicae. The compound inhibits the transcriptional activity of the aphid estrogen-related receptor (MpERR), which plays a crucial role in regulating glycolytic gene expression. This inhibition leads to decreased offspring production by affecting key enzymes such as phosphofructokinase and pyruvate kinase, ultimately suppressing glycolytic activity .
Vasodilatory Effects
Research indicates that catechols, including 3-MC, can induce vasodilation by relaxing vascular smooth muscle. In particular, studies have shown that 3-MC may activate voltage-gated potassium channels (KV channels), leading to reduced arterial blood pressure without negatively impacting heart rate. The vasodilatory effect has been observed in spontaneously hypertensive rat models, suggesting potential therapeutic applications for hypertension management .
Metabolic Pathways
The metabolism of 3-MC-d3 involves various enzymatic pathways, primarily through catechol-O-methyltransferase (COMT), which methylates catecholic compounds. This enzymatic activity is crucial for detoxifying catechols and modulating their biological effects. Variations in COMT activity can influence the pharmacokinetics and efficacy of 3-MC-d3 in different biological contexts .
Case Studies
Study | Focus | Findings |
---|---|---|
Aphid Control | Effects on Myzus persicae | 3-MC-d3 reduced intrinsic transcriptional activity of MpERR, decreasing offspring production. |
Vasodilation | Vascular Smooth Muscle Relaxation | Induced vasodilation via KV channel activation; reduced blood pressure in hypertensive rats. |
Metabolism | COMT Activity | Methylation of 3-MC-d3 by COMT affects its biological availability and activity. |
Research Findings
- Inhibition of Glycolysis : Treatment with 3-MC-d3 led to a significant decrease in glycolytic gene expression in aphids, indicating its potential as a biopesticide.
- Vasodilatory Mechanism : The compound's ability to relax vascular smooth muscle suggests it could serve as a template for developing new antihypertensive drugs.
- Stability and Tracing : The deuterated form allows researchers to trace metabolic pathways more accurately, enhancing our understanding of its biological interactions.
Properties
IUPAC Name |
3-(trideuteriomethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676028 | |
Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189946-33-5 | |
Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.